Apigeninidin

Food Colorant Formulation Natural Pigment Stabilization Sorghum 3-Deoxyanthocyanins

Apigeninidin is a structurally distinct 3-deoxyanthocyanidin lacking the C-3 hydroxyl, conferring superior pH stability (retains color at pH 6-10, 4x reduced thermal degradation vs. pH 6) and resistance to photodegradation. Ideal for alkaline beverage colorants, membrane antioxidant studies, and mitochondrial apoptosis research (Bak/Bax-mediated). Avoid generic anthocyanin substitution.

Molecular Formula C15H11ClO4
Molecular Weight 290.70 g/mol
CAS No. 1151-98-0
Cat. No. B191520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApigeninidin
CAS1151-98-0
Synonyms5,7-dihydroxy-2-(4-hydroxyphenyl)chromenium chloride
apigeninidin
Molecular FormulaC15H11ClO4
Molecular Weight290.70 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2)O)O)O.[Cl-]
InChIInChI=1S/C15H10O4.ClH/c16-10-3-1-9(2-4-10)14-6-5-12-13(18)7-11(17)8-15(12)19-14;/h1-8H,(H2-,16,17,18);1H
InChIKeyGYQDOAKHUGURPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Apigeninidin (CAS 1151-98-0): 3-Deoxyanthocyanidin Pigment for Natural Colorant & Bioactive Research Applications


Apigeninidin (Gesneridin) is a 3-deoxyanthocyanidin, a water-soluble flavonoid pigment that contributes orange-red hues in plants such as red sorghum [1]. Unlike common anthocyanidins like cyanidin, which possess a hydroxyl group at the C3 position of the C-ring, apigeninidin lacks this C3-OH moiety, a structural distinction that confers superior stability to food processing conditions, including thermal treatment, pH changes, and exposure to sulfites [2]. As the primary 3-deoxyanthocyanidin found in sorghum leaf sheaths, it is recognized for its potential as a bioactive red biocolorant and has been synthesized via straightforward one-step chemical procedures [3].

Apigeninidin Selection Criteria: Why Closely Related Analogs Like Luteolinidin and Cyanidin Cannot Be Interchanged


Despite belonging to the same flavonoid class, apigeninidin, luteolinidin, and common anthocyanidins like cyanidin exhibit fundamentally different performance profiles that preclude simple substitution in research or industrial applications. Their structural variations—specifically the presence or absence of the C3-OH group and the B-ring catechol moiety—dictate distinct stability, color expression, and antioxidant activity [1]. For instance, apigeninidin's lack of a C3-OH group makes it less susceptible to nucleophilic attack by water and sulfites, but this also means it does not share the same pH-dependent color transitions as anthocyanidins [2]. A direct substitution of apigeninidin with luteolinidin, or vice versa, would therefore yield unpredictable results in assays and formulations, as detailed in the quantitative evidence below.

Apigeninidin (CAS 1151-98-0): Head-to-Head Quantitative Performance Data Against Key Comparators


Aqueous Stability with Gum Arabic: Apigeninidin vs. Luteolinidin

In aqueous stabilization studies using gum arabic, apigeninidin-dominant extracts exhibited high color retention, whereas luteolinidin-dominant extracts were almost completely destabilized under identical conditions. This indicates a critical, structure-specific interaction that precludes the use of luteolinidin as a drop-in replacement for apigeninidin in formulations stabilized with gum arabic [1].

Food Colorant Formulation Natural Pigment Stabilization Sorghum 3-Deoxyanthocyanins

Resistance to Sulfite Bleaching: Apigeninidin vs. Methoxylated Derivatives

Apigeninidin demonstrates superior resistance to sulfite-induced bleaching when compared to its methoxylated derivatives, a key consideration for use in food systems where sulfites are common preservatives. Although all pigments were initially bleached, apigeninidin's structure conferred a degree of resilience not observed in its methoxylated counterparts [1].

Food Additive Stability Pigment Degradation Sulfite Interaction

Thermal Degradation at Alkaline pH: Apigeninidin vs. Common Anthocyanins

Apigeninidin exhibits enhanced thermal stability in alkaline conditions, a pH range where common anthocyanins typically degrade rapidly. This property expands the processing window for industrial applications that require a higher pH environment [1].

Thermal Processing Stability pH-Dependent Degradation Natural Colorant

Antioxidant Activity: Apigeninidin vs. Luteolinidin in DPPH and Lipid Peroxidation Assays

In a direct comparison, luteolinidin (LTN) demonstrated significantly higher antioxidant potency than apigeninidin (APN) across multiple in vitro assays. This difference is attributed to the presence of a catechol group in luteolinidin's B-ring, which is absent in apigeninidin [1]. Researchers seeking high antioxidant activity should therefore prioritize luteolinidin, while those focused on color stability may prefer apigeninidin.

Antioxidant Capacity DPPH Assay Lipid Peroxidation Inhibition

pH-Dependent Color Density: Apigeninidin vs. Class-Level Anthocyanin Behavior

Apigeninidin displays an unusual pH-color relationship compared to typical anthocyanidins. While common anthocyanins lose color density as pH increases toward neutrality, apigeninidin exhibits increased color density and resistance to bleaching at alkaline pH (pH 6–10) [1]. This unique behavior is a key differentiator for applications requiring vibrant color at higher pH ranges.

Color Density pH Stability Pigment Application

Resistance to SO2 Bleaching: Apigeninidin Monomer vs. Apigeninidin-Flavene Dimer

The dimeric form of apigeninidin (apigeninidin-flavene dimer) demonstrates exceptional resistance to bleaching by sulfur dioxide (SO2) when compared directly to the apigeninidin monomer. This indicates that while the monomer has advantages over common anthocyanins, its stability can be dramatically enhanced through dimerization [1].

Pigment Stability SO2 Resistance Dimeric Pigments

Apigeninidin (CAS 1151-98-0): Validated Application Scenarios Based on Comparative Performance Data


Natural Red Colorant for Shelf-Stable Beverages at Neutral to Slightly Alkaline pH

Apigeninidin is an optimal candidate for coloring beverages formulated at pH 6–10. Its increased color density and thermal stability in this range [4] directly address the major limitation of common anthocyanins, which are unstable and lose color at neutral to alkaline pH. Its resistance to sulfite bleaching [2] also makes it suitable for products like fruit juices and wines that may contain sulfite preservatives.

Heat-Processed Food Products (e.g., Extruded Snacks, Baked Goods)

The demonstrated 4-fold reduction in thermal degradation for apigeninidin at alkaline pH [4] supports its use in heat-processed foods. Unlike anthocyanins, which degrade rapidly, apigeninidin can retain its color through baking or extrusion, especially in products with a higher pH. This property is essential for replacing synthetic red dyes in a wide range of processed foods.

Standardized Bioactive Research Probe with Moderate Antioxidant Activity

In antioxidant research, apigeninidin serves as a crucial comparator due to its moderate activity, which is significantly lower than that of luteolinidin [4]. This well-defined, lower activity profile makes it a valuable negative control or baseline standard in assays (e.g., DPPH, lipid peroxidation) when investigating the contribution of the B-ring catechol group to antioxidant capacity.

Formulations Requiring Stabilization with Gum Arabic

For colorant formulations utilizing gum arabic as a stabilizer, apigeninidin is the only viable 3-deoxyanthocyanidin among its closest analogs. Data show that luteolinidin is almost completely destabilized (0-11% color retention) under these conditions, while apigeninidin maintains high stability (64-96% retention) [4]. This makes apigeninidin the compound of choice for any gum arabic-based delivery system.

Technical Documentation Hub

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